molecular formula C33H38NO4PS B13659493 (R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13659493
M. Wt: 575.7 g/mol
InChI Key: XZIIIQZBOIATGK-SSWLAKLTSA-N
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Description

®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes diphenylphosphino and dimethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the diphenylphosphino and dimethoxyphenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include phosphine ligands, methoxybenzene derivatives, and sulfinamide precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in catalytic reactions. Its unique structure allows it to facilitate various transformations, including hydrogenation and cross-coupling reactions.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways and mechanisms.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its unique chemical properties may allow it to act as a drug candidate for treating various diseases, including cancer and neurological disorders.

Industry

In industrial applications, ®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide can be compared with other phosphine ligands and sulfinamide compounds.
  • Similar compounds include triphenylphosphine, diphenylphosphinoethane, and sulfinamide derivatives like tert-butanesulfinamide.

Uniqueness

What sets ®-N-(®-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of diphenylphosphino and dimethoxyphenyl groups. This unique structure provides it with distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C33H38NO4PS

Molecular Weight

575.7 g/mol

IUPAC Name

N-[(R)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C33H38NO4PS/c1-33(2,3)40(35)34(4)32(24-18-20-25(36-5)21-19-24)28-22-29(37-6)30(38-7)23-31(28)39(26-14-10-8-11-15-26)27-16-12-9-13-17-27/h8-23,32H,1-7H3/t32-,40?/m1/s1

InChI Key

XZIIIQZBOIATGK-SSWLAKLTSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC(=C(C=C2P(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC

Origin of Product

United States

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